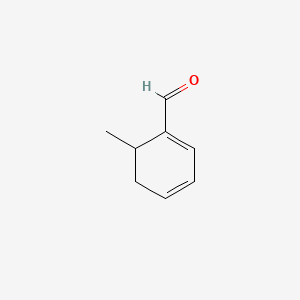
6-Methylcyclohexa-1,3-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is characterized by a cyclohexadiene ring with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylcyclohexa-1,3-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with an aldehyde to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane are preferred.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
6-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 6-Methylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: 6-Methylcyclohexa-1,3-diene-1-methanol.
Substitution: 6-Bromo-6-methylcyclohexa-1,3-diene-1-carbaldehyde.
Scientific Research Applications
6-Methylcyclohexa-1,3-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclohexadiene ring may also participate in π-π interactions with aromatic residues in enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde: Similar structure but with additional methyl groups.
4,6-Bis(4-methylpent-3-en-1-yl)-6-methylcyclohexa-1,3-diene-1-carbaldehyde: More complex structure with additional alkyl chains.
Uniqueness
6-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its relatively simple structure compared to more substituted analogs makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
4748-86-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
6-methylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,5-7H,4H2,1H3 |
InChI Key |
UINSAUGFYNAHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)


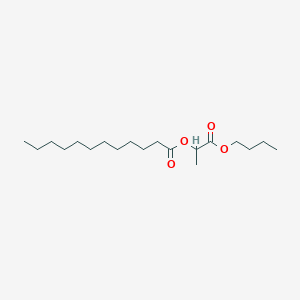
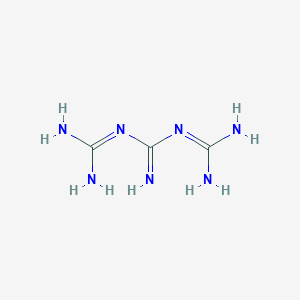

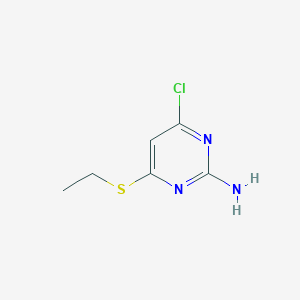

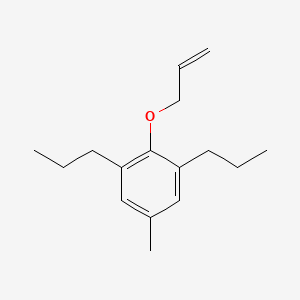
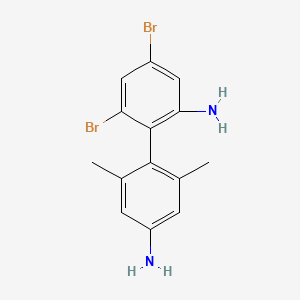
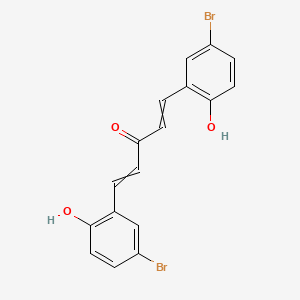
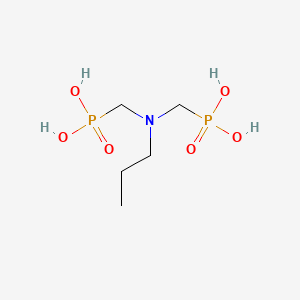
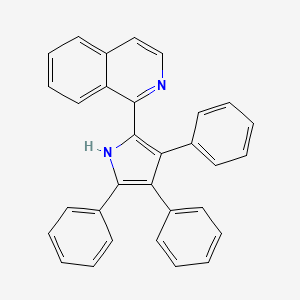
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
